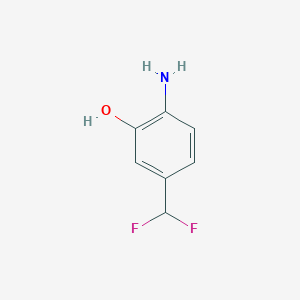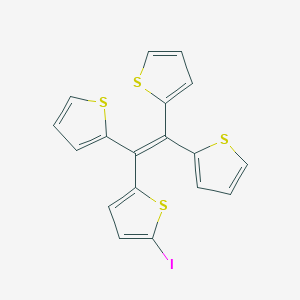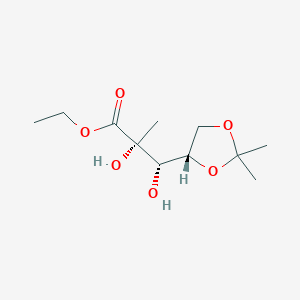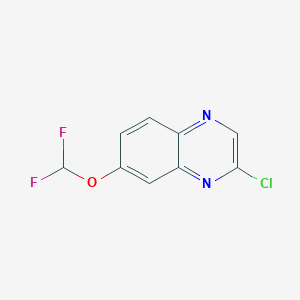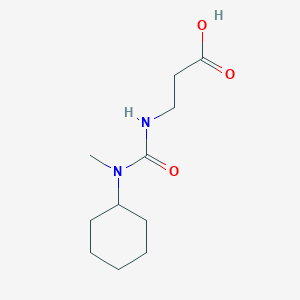
3-(Cyclohexylmethylcarbamoylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclohexylmethylcarbamoylamino)propanoic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group attached to a carbamoylamino moiety, linked to a propanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylmethylcarbamoylamino)propanoic acid typically involves the reaction of cyclohexylmethylamine with a suitable carbamoyl chloride, followed by the addition of propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Cyclohexylmethylamine + Carbamoyl Chloride: This step involves the formation of the carbamoylamino intermediate.
Addition of Propanoic Acid: The intermediate is then reacted with propanoic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(cyclohexylmethylcarbamoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.
Reduction: Formation of cyclohexylmethylamine derivatives.
Substitution: Formation of various substituted carbamoylamino derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(cyclohexylmethylcarbamoylamino)propanoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues on HIF-α subunits. This inhibition stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the adaptive response to hypoxia .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-carbamoylpropanoic acid: A simpler analog without the cyclohexylmethyl group.
3-(4-hydroxyphenylamino)propanoic acid: Contains a hydroxyphenyl group instead of the cyclohexylmethyl group.
3-cyclohexanepropionic acid: Lacks the carbamoylamino group but has a similar cyclohexyl structure.
Uniqueness
3-(cyclohexylmethylcarbamoylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylmethyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in target enzymes.
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-[[cyclohexyl(methyl)carbamoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-13(9-5-3-2-4-6-9)11(16)12-8-7-10(14)15/h9H,2-8H2,1H3,(H,12,16)(H,14,15) |
Clé InChI |
BJPLCSYLGLSUKE-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



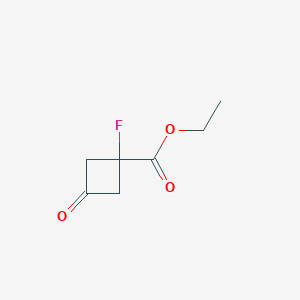

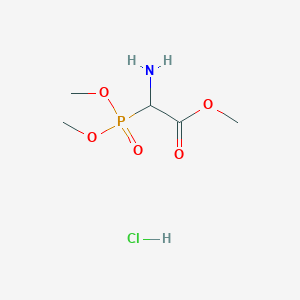
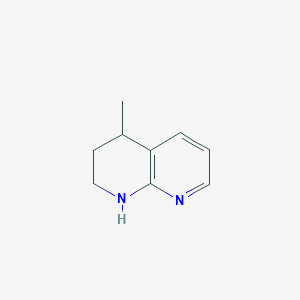
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)

